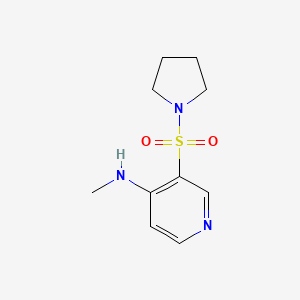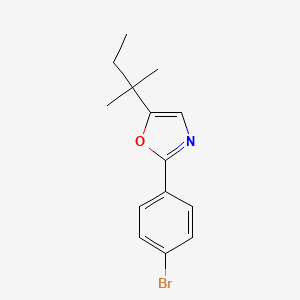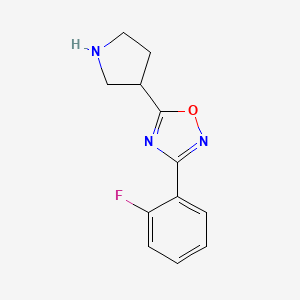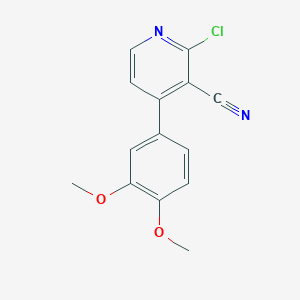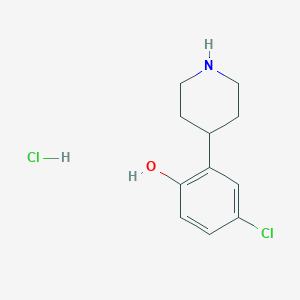
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride is a chemical compound that features a piperidine ring substituted with a chloro group and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-4-yl)phenol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The chloro and phenol groups are introduced through substitution reactions. For instance, a chlorination reaction can be used to introduce the chloro group, while a hydroxylation reaction can introduce the phenol group.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form a hydrogen-substituted derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogen-substituted derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chloro-phenyl)piperidin-4-ol: Similar structure with a chloro-substituted phenyl group.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Contains a piperidine ring and phenyl group, but with different substituents.
Uniqueness
4-Chloro-2-(piperidin-4-yl)phenol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenol groups provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H15Cl2NO |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
4-chloro-2-piperidin-4-ylphenol;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2;1H |
Clave InChI |
LNQBBPVWDVUGFS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C=CC(=C2)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



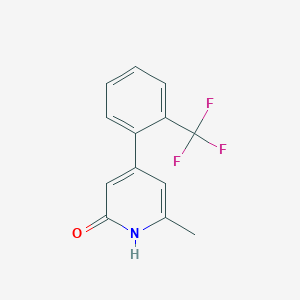
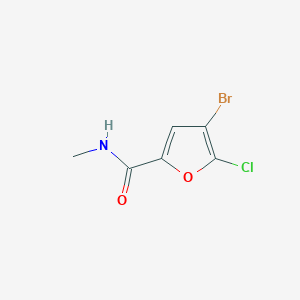
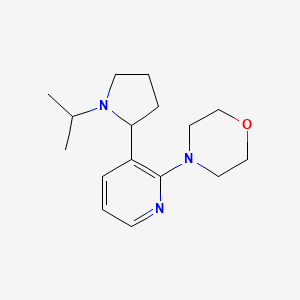
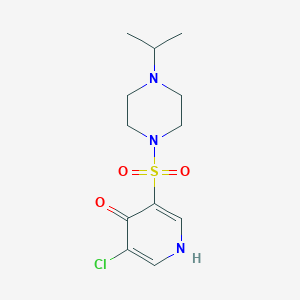



![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
